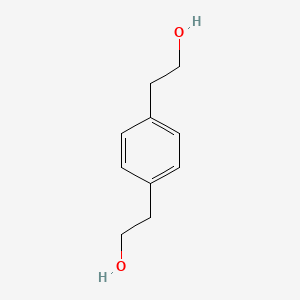

1,4-Bis(2-hydroxyethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-hydroxyethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZZJNPUANNABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407516 | |

| Record name | 1,4-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-03-4 | |

| Record name | 1,4-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Bis(2-hydroxyethyl)benzene chemical properties

This guide serves as a definitive technical resource for 1,4-Bis(2-hydroxyethyl)benzene (CAS 5140-03-4), a specialized aromatic diol used in advanced polymer synthesis and medicinal chemistry.[1]

Critical Disambiguation Note: Before proceeding, researchers must verify the CAS number.[1] This compound is frequently confused with Hydroquinone bis(2-hydroxyethyl) ether (HQEE, CAS 104-38-1) .[1]

-

This compound (CAS 5140-03-4): Alkyl linkage (C-C).[1] Higher hydrolytic stability.[1]

-

HQEE (CAS 104-38-1): Ether linkage (C-O-C).[1] Higher hydrophilicity.[1]

Chemical Identity & Core Properties

Molecular Architecture & Physiochemical Profile

This compound (BHEB) functions as a rigid-rod aromatic spacer with flexible primary hydroxyl "arms."[1] Unlike its ether-linked counterparts, the direct carbon-carbon attachment to the benzene ring confers superior hydrolytic stability and lipophilicity, making it a critical building block for hydrophobic drug linkers and high-performance thermoplastics.[1]

Physiochemical Data Table

| Property | Specification | Context/Relevance |

| CAS Number | 5140-03-4 | Unique identifier (Distinct from HQEE: 104-38-1).[1] |

| IUPAC Name | 2,2'-(1,4-Phenylene)diethanol | Systematic nomenclature.[1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | MW: 166.22 g/mol .[1] |

| Melting Point | 86.0 – 90.0 °C | Crystalline solid.[1] Sharp MP indicates high purity.[1] |

| Boiling Point | 193 °C @ 11 mmHg | High thermal stability; requires vacuum for distillation.[1] |

| Solubility | Alcohols, THF, DMSO | Limited water solubility compared to ether-linked analogs.[1] |

| pKa | ~14.5 (Primary Alcohol) | Typical aliphatic alcohol reactivity; neutral in solution. |

Synthetic Pathways & Manufacturing

The synthesis of BHEB prioritizes the reduction of oxidized precursors to preserve the aromatic ring while selectively targeting the side chains.

Primary Synthetic Route: Reduction of 1,4-Phenylenediacetic Acid

The most robust laboratory-scale synthesis involves the reduction of 1,4-phenylenediacetic acid (or its diester) using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Reaction Scheme (DOT Visualization):

Protocol: LiAlH₄ Reduction (Lab Scale)

-

Step 1: Charge a flame-dried 3-neck flask with anhydrous THF and LiAlH₄ (2.2 equiv) under N₂ atmosphere. Cool to 0°C.[1]

-

Step 2: Add 1,4-phenylenediacetic acid (1.0 equiv) dropwise as a THF solution. Caution: Exothermic H₂ evolution.[1]

-

Step 3: Reflux for 4–6 hours. Monitor disappearance of carbonyl peak via IR (1700 cm⁻¹) or TLC.

-

Step 4: Fieser workup: Carefully quench with H₂O (x mL), 15% NaOH (x mL), and H₂O (3x mL).[1] Filter granular precipitate.[1]

-

Step 5: Recrystallize crude solid from toluene/hexane to yield white needles (MP: 86–90°C).

Applications in Drug Development & Materials

BHEB is valued for its specific structural attributes: it introduces a defined distance (spacer) between functional groups without introducing hydrolytically unstable bonds (like esters) or polar ether linkages.

A. Medicinal Chemistry: Non-Hydrolyzable Linkers

In the development of PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the linker chemistry defines the molecule's permeability and metabolic stability.

-

Advantage: The -(CH2)2-Ph-(CH2)2- motif is metabolically robust compared to PEG chains (susceptible to oxidative degradation) or esters (susceptible to esterases).[1]

-

Usage: Used to link a warhead (e.g., E3 ligase ligand) to a target protein binder when a rigid, hydrophobic spacer is required to improve cell permeability.[1]

B. Polymer Science: High-Performance Polyurethanes

BHEB acts as a chain extender in Thermoplastic Polyurethanes (TPUs).[1]

-

Mechanism: Reacts with diisocyanates (e.g., MDI) to form the "hard segment" of the polymer.

-

Performance vs. HQEE:

Structure-Property Logic (DOT Visualization):

[3][4][5][6][7][8][9][10][11][12]

Safety, Handling, & Toxicology (E-E-A-T)

While less acutely toxic than simple aromatics like benzene, BHEB must be handled with standard chemical hygiene protocols suitable for functionalized aromatics.[1]

-

GHS Classification:

-

Warning: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Inhalation: Handle powder in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place. Hygroscopicity is lower than HQEE, but moisture exclusion is recommended to maintain stoichiometry for polymerization reactions.[1]

-

References

-

Chemical Identity & Properties: TCI Chemicals. Product Specification: this compound (CAS 5140-03-4).[1][2] Link

-

Synthesis Methodology: PrepChem. Reduction of dicarboxylic acids to diols via LiAlH4. (Adapted from standard protocols for 1,4-phenylenediacetic acid reduction). Link

-

Polymer Applications: Monument Chemical.[1] Technical Data Sheet: Hydroquinone Bis(2-hydroxyethyl) Ether (HQEE) vs Analogs. (Provides comparative context for chain extenders). Link

-

Safety Data: PubChem. Compound Summary for CID 87565133 (1,4-Benzenediethanol). Link

-

Medicinal Chemistry Context: ResearchGate. Aromatic linkers in drug design: Stability and Permeability. Link

Sources

1,4-Bis(2-hydroxyethyl)benzene molecular weight and formula

Molecular Weight, Formula, and Application Protocols

Executive Summary

1,4-Bis(2-hydroxyethyl)benzene (CAS: 5140-03-4) is a bifunctional aromatic alcohol used primarily as a chain extender in polyurethane synthesis and as a monomer for high-performance polyesters.[1][2] Chemically, it consists of a benzene ring substituted at the para positions with two hydroxyethyl groups (-CH₂CH₂OH).[2]

Critical Distinction: This compound is frequently confused with Hydroquinone bis(2-hydroxyethyl) ether (HQEE, CAS 104-38-1).[2] While both are used as chain extenders, this compound lacks the ether oxygen linkages attached directly to the aromatic ring, resulting in a lower molecular weight (166.22 g/mol vs. 198.22 g/mol ) and distinct thermal properties in polymer matrices.[2] This guide focuses strictly on the C₁₀H₁₄O₂ entity.[2]

Part 1: Chemical Identity & Physicochemical Properties[2][4]

Core Specifications

The following data defines the reference standard for this compound.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 1,4-Benzenediethanol; p-Di(2-hydroxyethyl)benzene; 2,2'-(1,4-Phenylene)diethanol |

| CAS Registry Number | 5140-03-4 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| SMILES | OCCc1ccc(CCO)cc1 |

| Appearance | White to off-white crystalline solid |

Physicochemical Data Table

Data sourced from experimentally validated certificates of analysis.

| Parameter | Value | Condition/Notes |

| Melting Point | 86.0 – 90.0 °C | Sharp endotherm indicates high purity |

| Boiling Point | 193 °C | @ 11 mmHg (Vacuum distillation required) |

| Density | ~1.1 g/cm³ | Predicted |

| Solubility | Moderate | Soluble in alcohols, THF, DMSO; limited in water |

| pKa | ~14.5 | Aliphatic hydroxyl group acidity |

Part 2: Synthesis & Manufacturing Methodologies

Primary Synthesis Route: Reduction of 1,4-Phenylenediacetic Acid

The most reliable laboratory and pilot-scale synthesis involves the reduction of 1,4-phenylenediacetic acid (or its diester derivatives).[2] This method ensures the preservation of the para substitution pattern.[2]

Reagents:

-

Precursor: 1,4-Phenylenediacetic acid (CAS 7325-46-4).[2]

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (B₂H₆[2]·THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[2]

Protocol Overview:

-

Activation: Suspend LiAlH₄ (2.2 eq) in dry THF under N₂ atmosphere at 0°C.

-

Addition: Add 1,4-phenylenediacetic acid dropwise (as a solution in THF) to control the exotherm.

-

Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carbonyl carbons.

-

Quenching: Perform a Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[2]

-

Purification: Recrystallize the crude solid from toluene or ethyl acetate to achieve >98% purity (MP Check: 88°C).

Synthesis Logic Diagram

The following diagram illustrates the transformation logic and critical process control points.

Figure 1: Reductive synthesis pathway from dicarboxylic acid precursor to the target diol.

Part 3: Applications in Polymer & Drug Development[2]

Polyurethane Chain Extender

Unlike HQEE, which contains flexible ether linkages, this compound introduces a rigid aromatic spacer directly linked to aliphatic hydroxyls.[2]

-

Mechanism: Reacts with diisocyanates (e.g., MDI, TDI) to form the "hard segment" of thermoplastic polyurethanes (TPUs).[2]

-

Effect: The absence of the ether oxygen (present in HQEE) reduces rotational freedom near the ring, potentially increasing the glass transition temperature (Tg) and improving thermal stability of the resulting polymer.[2]

Polyester Monomer

Used in the synthesis of liquid crystalline polyesters or high-barrier packaging materials.[2]

-

Reaction: Polycondensation with aliphatic dicarboxylic acids (e.g., adipic acid, succinic acid).[2][3]

-

Advantage: The benzene ring improves mechanical modulus and barrier properties compared to purely aliphatic diols like 1,4-butanediol.[2]

Pharmaceutical Intermediate

Acts as a bifunctional linker in drug design.[2]

-

Functionalization: The primary hydroxyl groups are readily converted to leaving groups (tosylates/mesylates) or oxidized to aldehydes, allowing for the attachment of pharmacophores at the para positions.[2]

Application Logic Diagram

Figure 2: Functional utility map in materials science and medicinal chemistry.[2]

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following expected spectral data.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃[2]

-

Aromatic Region: A singlet (or tight AA'BB' system appearing as a singlet) at δ 7.15 – 7.20 ppm (4H), representing the symmetric benzene protons.[2]

-

Hydroxyl Group: A broad singlet or triplet (if exchange is slow) at δ 4.6 ppm (2H, -OH).[2]

-

Methylene (O-CH₂): A triplet at δ 3.65 ppm (4H, J ≈ 7 Hz), representing the methylene protons adjacent to the oxygen.[2]

-

Methylene (Ar-CH₂): A triplet at δ 2.75 ppm (4H, J ≈ 7 Hz), representing the benzylic protons.[2]

Mass Spectrometry

-

Method: GC-MS or LC-MS (ESI+).[2]

-

Molecular Ion: m/z 166.1 [M]+.[2]

-

Fragmentation: Loss of -CH₂OH (31 mass units) is a common fragmentation pathway.[2]

Part 5: Safety & Handling

-

GHS Classification: Warning.[2]

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic—protect from moisture to prevent caking and hydrolysis risks in downstream applications.[2]

References

-

Tokyo Chemical Industry (TCI). Product Specification: this compound (CAS 5140-03-4).[2] Retrieved from .[2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5013205, 1,4-Benzenediethanol.[2] Retrieved from .

-

Sigma-Aldrich. this compound AldrichCPR Product Data. Retrieved from .[2]

-

ChemicalBook. this compound Properties and Spectral Data. Retrieved from .[2]

Sources

Technical Monograph: 2,2'-(1,4-Phenylene)di(ethan-1-ol)

Common Name: 1,4-Bis(2-hydroxyethyl)benzene CAS Registry Number: 5140-03-4[1][2]

Part 1: Nomenclature & Structural Analysis

The IUPAC name 2,2'-(1,4-Phenylene)di(ethan-1-ol) represents a precise structural definition often confused with similar industrial diols.[2] To ensure scientific integrity in application, one must deconstruct the nomenclature to distinguish this molecule from its aliphatic and ether-linked analogues.

1.1 Systematic Derivation

The name is derived based on the priority of functional groups. The hydroxyl group (-OH) takes precedence, designating the parent structure as an ethanol chain rather than a benzene ring.[2]

-

Parent Chain: Ethan-1-ol (two-carbon alcohol).[2]

-

Multiplicity: There are two identical parent chains, indicated by the prefix di- .[2]

-

Substituent: The benzene ring acts as a linker between the two chains. In IUPAC nomenclature, a benzene ring attached at the 1 and 4 positions is termed 1,4-phenylene .

-

Locants: The phenylene group is attached to the second carbon of each ethanol chain (the carbon not attached to the oxygen), hence 2,2' .

1.2 Critical Structural Distinctions

In drug development and polymer engineering, confusion between the following CAS numbers can lead to catastrophic failure in material properties (e.g., melting point depression or lack of aromatic stacking).

| Compound Name | Structure Description | CAS RN | Key Difference |

| This compound | HO-(CH₂)₂-Ph-(CH₂)₂-OH | 5140-03-4 | Target Molecule.[1][2] Aromatic, C2 spacers. |

| 1,4-Benzenedimethanol | HO-CH₂-Ph-CH₂-OH | 589-29-7 | C1 spacers.[2] Higher melting point (115°C).[2] |

| 1,4-Cyclohexanedimethanol (CHDM) | HO-CH₂-C₆H₁₀-CH₂-OH | 105-08-8 | Aliphatic ring.[2] Flexible, lower Tg. |

| 1,3-Bis(2-hydroxyethoxy)benzene | HO-(CH₂)₂-O-Ph-O-(CH₂)₂-OH | 102-40-9 | Ether linkages.[2][3] Resorcinol derivative.[2][4] |

Part 2: Physicochemical Profile[2][6][7][8]

The following data aggregates experimentally verified properties for CAS 5140-03-4.

| Property | Value | Context/Relevance |

| Molecular Formula | C₁₀H₁₄O₂ | Molecular Weight: 166.22 g/mol |

| Physical State | White crystalline powder | Solid at room temperature |

| Melting Point | 86.0 – 90.0 °C | Distinct from CHDM (41-61°C) and 1,4-Benzenedimethanol (115°C) |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in water compared to aliphatic diols |

| pKa | ~14.8 (Predicted) | Typical of primary alkyl alcohols |

| H-Bond Donors | 2 | Sites for supramolecular assembly or cross-linking |

Part 3: Synthetic Routes & Optimization

For research applications requiring high purity (>98%), the reduction of 1,4-phenylenediacetic acid is the most robust, self-validating protocol. This method avoids the regio-selectivity issues associated with direct Friedel-Crafts hydroxyethylation.[2]

3.1 Synthesis Workflow (Graphviz)

Figure 1: Strategic synthesis pathway via ester reduction, ensuring high yield and simplified purification.

3.2 Detailed Protocol: Reduction of Dimethyl 1,4-Phenylenediacetate

Rationale: Direct reduction of the acid requires harsher conditions. Converting to the methyl ester first allows for a milder, cleaner reduction with Lithium Aluminum Hydride (LiAlH₄).

Reagents:

-

Dimethyl 1,4-phenylenediacetate (1.0 eq)[2]

-

LiAlH₄ (2.2 eq, 2.4 M in THF)

-

Tetrahydrofuran (THF), anhydrous[5]

-

Sodium sulfate (Na₂SO₄)[2]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Preparation: Dissolve dimethyl 1,4-phenylenediacetate in anhydrous THF (0.5 M concentration).

-

Controlled Addition: Cool the LiAlH₄ solution (in THF) to 0°C in an ice bath. Add the ester solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Causality: Rapid addition causes vigorous exotherms and potential boil-over.[2]

-

Reaction Monitoring: Warm to room temperature and reflux for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[2] The disappearance of the ester spot (Rf ~0.6) and appearance of the diol spot (Rf ~0.2) validates completion.[2]

-

Fieser Workup (Quenching): Cool to 0°C. Carefully add:

-

Purification: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo. Recrystallize from toluene/ethanol to yield white needles.[2]

Part 4: Applications in Material Science & Drug Development[10]

The structural rigidity of the central benzene ring, combined with the flexible ethyl spacers, makes this molecule a "hybrid" linker.

4.1 Polymer Engineering (Polyurethanes & Polyesters)

Unlike 1,4-butanediol (fully flexible) or hydroquinone (fully rigid), 2,2'-(1,4-phenylene)di(ethan-1-ol) offers a semi-rigid hard segment .[2]

-

Mechanism: When reacted with diisocyanates (e.g., MDI), the aromatic ring promotes

- -

Use Case: High-performance elastomers where thermal stability >100°C is required without brittleness.[2]

4.2 Medicinal Chemistry (Linkerology)

In the design of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), the linker length and geometry are critical.[2]

-

Spacer Geometry: The ethyl-phenyl-ethyl motif provides a fixed distance of approximately 8-10 Å.[2]

-

Metabolic Stability: The primary alcohol handles allow for easy conversion to leaving groups (tosylates/mesylates) for substitution, while the all-carbon backbone is more resistant to enzymatic hydrolysis than ester or amide linkers.

Figure 2: Divergent utility in high-modulus polymers and precision medicinal chemistry.

Part 5: Analytical Characterization[8]

To validate the synthesis of 2,2'-(1,4-Phenylene)di(ethan-1-ol) , the following spectroscopic signals must be present.

5.1 Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

- 7.15 ppm (s, 4H): Aromatic protons. A singlet indicates chemical equivalence due to the symmetry of the 1,4-substitution.

- 4.65 ppm (t, 2H): Hydroxyl protons (-OH).[2]

- 3.60 ppm (m, 4H): Methylene protons adjacent to oxygen (-CH₂-OH).[2]

-

2.70 ppm (t, 4H): Benzylic methylene protons (Ph-CH₂-).[2]

-

Note: The triplet splitting pattern confirms the presence of the adjacent methylene group, distinguishing it from benzenedimethanol (which would show a doublet for the methylene).

-

5.2 Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[2]

-

2850–2950 cm⁻¹: C-H alkyl stretch.[2]

-

1510, 1600 cm⁻¹: C=C aromatic ring skeletal vibrations.

-

830 cm⁻¹: C-H out-of-plane bending (characteristic of para-disubstituted benzene).[2]

References

-

NIST Chemistry WebBook. 1,4-Benzenediethanol (CAS 5140-03-4) Properties.[2] National Institute of Standards and Technology.[6][7] [Link]6]

-

PubChem. Compound Summary: 1,4-Benzenediethanol.[2][8] National Center for Biotechnology Information.[2] [Link]1]

-

Shehata, M. R., et al. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes.[2][9] (Synthesis context for hydroxyethyl linkers). Journal of Coordination Chemistry. [Link]9]

Sources

- 1. 5140-03-4 | 1,4-Benzenediethanol - AiFChem [aifchem.com]

- 2. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-BIS(1-METHYL-1-HYDROXYETHYL)BENZENE | 2948-46-1 [chemicalbook.com]

- 4. chem960.com [chem960.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. 1,4-benzenediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. Benzenemethanol, 4-nitro- [webbook.nist.gov]

- 8. 1,2-Bis(1-hydroxyethyl)benzene | C10H14O2 | CID 11275208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

1,4-Bis(2-hydroxyethyl)benzene structural isomers and stereochemistry

This guide provides an in-depth technical analysis of 1,4-Bis(2-hydroxyethyl)benzene, focusing on its structural isomerism, stereochemical implications, and synthesis. It is designed for researchers in polymer chemistry and drug development.

Structural Isomers, Stereochemistry, and Synthetic Protocols

Executive Summary

This compound (CAS: 5140-03-4 ), also known as 1,4-phenylenediethanol , is an achiral aromatic diol used primarily as a chain extender in polyurethane synthesis and as a rigidifying monomer in high-performance polyesters.[1][2][3][4][5] Unlike its benzenedimethanol analogs, the two-carbon ethyl spacers in 1,4-phenylenediethanol introduce specific conformational flexibility (gauche/anti rotamers) while maintaining a high degree of crystallinity in polymer matrices.

This guide delineates the structural landscape of this molecule, contrasting it with its chiral constitutional isomers (e.g., the

Part 1: Structural Landscape & Isomerism[6]

The chemical identity of this compound is frequently confused with related aromatic alcohols. Precise structural differentiation is critical for application success.

1.1 The Target Molecule vs. Common Analogs

The target molecule is a para-substituted benzene with two primary alcohol chains.

| Common Name | IUPAC Name | CAS No.[3][5][6] | Structure | Key Feature |

| 1,4-Phenylenediethanol | 2,2'-(1,4-Phenylene)diethanol | 5140-03-4 | Achiral , Primary Alcohol, Flexible Spacer | |

| 1,4-Benzenedimethanol | 1,4-Phenylenedimethanol | 589-29-7 | Achiral, Primary Alcohol, Rigid Spacer (1-C) | |

| Branching Isomer | 1,4-Bis(1-hydroxyethyl)benzene | 2948-46-1 | Chiral Centers , Secondary Alcohol |

1.2 Regioisomerism

The position of the hydroxyethyl groups on the benzene ring significantly alters the melting point and crystallinity of derived polymers.

-

Para (1,4-): Highest symmetry, highest melting point (~86–90°C), promotes crystallinity.

-

Meta (1,3-): (CAS 102-40-9 for ethoxy ether analog, 1,3-phenylenediethanol is less common). Introduces kinks in polymer chains, lowering

. -

Ortho (1,2-): (CAS 68850-07-7). Sterically crowded; often undergoes intramolecular cyclization (e.g., to isochroman derivatives) under acidic conditions.

Part 2: Stereochemical Analysis

While this compound itself is achiral , its stereochemistry is defined by conformational isomerism . In contrast, its constitutional isomer, 1,4-bis(1-hydroxyethyl)benzene, exhibits configurational isomerism (chirality).

2.1 Conformational Stereochemistry (The Target)

The ethyl spacers (

-

Anti Conformer: The hydroxyl group is anti-periplanar to the phenyl ring. This is sterically favored in the solid state, contributing to efficient packing.

-

Gauche Conformer: The hydroxyl group is gauche to the phenyl ring. In solution, this can be stabilized by weak

interactions, particularly in non-polar solvents.

2.2 Configurational Stereochemistry (The Branched Isomer)

The branched isomer, 1,4-bis(1-hydroxyethyl)benzene (CAS 2948-46-1), contains two chiral centers at the benzylic positions. This results in three stereoisomers:

-

(R,R)-Isomer: Chiral (

symmetry). -

(S,S)-Isomer: Chiral (

symmetry). -

(R,S)-Isomer (Meso): Achiral (

symmetry, plane of symmetry).

Significance: In drug development, using the branched isomer requires enantioselective synthesis or separation, whereas the linear 1,4-phenylenediethanol (CAS 5140-03-4) avoids these regulatory complexities.

Figure 1: Stereochemical hierarchy comparing the linear target molecule (achiral) with its branched constitutional isomer.

Part 3: Synthesis & Purification Protocol

The most reliable laboratory synthesis of this compound involves the reduction of 1,4-phenylenediacetic acid (or its diester). Direct hydroxyethylation of benzene is non-selective and yields complex mixtures.

Protocol: Hydride Reduction of 1,4-Phenylenediacetic Acid

Objective: Synthesize high-purity this compound free of regioisomers.

Reagents:

-

1,4-Phenylenediacetic acid (CAS 7325-46-4) [Precursor]

-

Lithium Aluminum Hydride (LiAlH

) [Reductant] -

Tetrahydrofuran (THF), anhydrous [Solvent]

-

Sodium Sulfate (

) [Drying Agent]

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Slurry Preparation: Charge the flask with LiAlH

(1.5 equiv per acid group, i.e., 3.0 equiv total) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath. -

Addition: Dissolve 1,4-phenylenediacetic acid in THF. Add this solution dropwise to the LiAlH

slurry over 45 minutes. Caution: Exothermic hydrogen evolution. -

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carboxylates.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution.[7]

- mL Water.

-

mL Water (where

-

Workup: Stir the granular white precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over

and concentrate in vacuo. -

Purification: Recrystallize the crude solid from toluene/hexane or ethyl acetate .

-

Target MP: 86–90°C.

-

Figure 2: Synthetic workflow for the reduction of 1,4-phenylenediacetic acid.

Part 4: Analytical Characterization

To validate the structure and distinguish it from the branched isomer, use the following spectroscopic markers.

| Method | Parameter | This compound (Target) | 1,4-Bis(1-hydroxyethyl)benzene (Isomer) |

| 1H NMR | Benzylic Proton | ||

| 1H NMR | Terminal Proton | ||

| 13C NMR | Aliphatic Carbons | Two signals (~39 ppm, ~63 ppm) | Two signals (Methyl ~25 ppm, Methine ~70 ppm) |

| Melting Point | Thermal | 86–90°C | 144–146°C (Meso form) |

Self-Validation Check: If your isolated product melts above 100°C, you have likely synthesized the dimethanol (CAS 589-29-7, MP 118°C) or the branched isomer (MP 144°C), indicating incorrect starting material or side reactions.

Part 5: Applications in Drug Development & Materials

-

Prodrug Linkers: The primary hydroxyl groups in 1,4-phenylenediethanol are less sterically hindered than secondary alcohols, allowing for rapid esterification with carboxylic acid drugs. The aromatic core provides UV-traceability.

-

Polymer Rigidity: Used as a substitute for 1,4-butanediol in polyesters. The benzene ring increases the glass transition temperature (

) while the ethyl spacers prevent the brittleness associated with direct phenyl attachments. -

Radio-imaging: The tosylated derivative is a precursor for

-labeling in PET tracer synthesis, where the symmetry of the molecule simplifies purification (no chiral resolution needed).

References

-

PubChem. Compound Summary: 1,4-Benzenediethanol (CID 87565133).[2] National Library of Medicine. Available at: [Link]

-

PrepChem. Synthesis of 1,2-di(hydroxyethyl)benzene (Ortho-isomer protocol adapted for Para-isomer). PrepChem Organic Synthesis. Available at: [Link]

-

Pellizzari, E. et al. "Enzymatic synthesis of biobased polyesters utilizing aromatic diols."[8][9] European Polymer Journal, 2020.[8] (Discusses the polymerization of 1,4-benzenediethanol vs benzenedimethanol). DOI: 10.1016/j.eurpolymj.2020.109680.[8]

Sources

- 1. scbt.com [scbt.com]

- 2. chem960.com [chem960.com]

- 3. angenesci.com [angenesci.com]

- 4. This compound - [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 5140-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. pure.york.ac.uk [pure.york.ac.uk]

- 9. bioplasticsnews.com [bioplasticsnews.com]

Navigating the Safety Profile of 1,4-Bis(2-hydroxyethyl)benzene: A Technical Guide for Researchers

An in-depth examination of the safety data, handling protocols, and emergency procedures for 1,4-Bis(2-hydroxyethyl)benzene, tailored for professionals in research and drug development.

Introduction

This compound, also known as 1,4-Benzenediethanol, is a symmetrical aromatic diol that serves as a valuable building block in various chemical syntheses. Its bifunctional nature, with two primary alcohol groups attached to a central benzene ring, makes it a key component in the production of polymers, resins, and other specialty chemicals. For researchers and scientists in the field of drug development and materials science, a thorough understanding of its safety profile is paramount to ensure safe handling and mitigate potential laboratory hazards. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, offering practical insights into its properties, hazards, and the necessary precautions for its use in a research setting.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Eye Irritation (Category 2A) : Causes serious eye irritation.

The GHS pictogram associated with this hazard is:

The signal word for this chemical is Warning .

The primary hazard statement (H-code) is:

-

H319 : Causes serious eye irritation.

While some sources suggest it may cause skin and respiratory irritation, the harmonized classification primarily focuses on serious eye irritation.[1] It is crucial for laboratory personnel to be aware of these potential hazards and to handle the substance with appropriate care.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 88°C | |

| Boiling Point | 193°C |

This substance is a combustible solid, which has implications for its storage and handling, particularly concerning sources of ignition.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing exposure and ensuring a safe laboratory environment.

Handling

-

Ventilation : Use only in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[2] Safety glasses with side shields or goggles are essential to prevent eye contact.[3]

-

Hygiene : Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[4] Contaminated clothing should be removed and washed before reuse.

-

Dust Control : Minimize dust generation and accumulation. Avoid breathing dust.[2]

-

Ignition Sources : Keep away from heat, sparks, and open flames.[3]

Storage

-

Container : Keep the container tightly closed when not in use.[4]

-

Location : Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6][7]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling this compound.

Emergency Procedures

In the event of an emergency, a prompt and informed response is crucial.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4][5]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4][5]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[4][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5]

-

Unsuitable Extinguishing Media : Do not use a heavy water stream.[4]

-

Specific Hazards : In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.[7] Fine dust can be explosive with air.

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions : Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. Ensure adequate ventilation and avoid breathing dust.

-

Environmental Precautions : Prevent the product from entering drains or waterways.[4]

-

Containment and Cleanup : Vacuum or sweep up the material and place it into a suitable, closed container for disposal.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled correctly. The primary safety concern is its potential to cause serious eye irritation. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can significantly minimize the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the substance's properties and potential hazards, is the cornerstone of a safe and productive research environment.

References

-

Loba Chemie. (2019, February 21). HYDROQUINONE BIS (2-HYDROXYETHYL) ETHER MSDS. Retrieved from [Link]

-

Monument Chemical. (n.d.). POLY-G HQEE® Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2011, February 10). Hydroquinone bis(2-hydroxyethyl) ether - SAFETY DATA SHEET. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HQEE (HYDROQUINONE BIS(2-HYDROXYETHYL)ETHER). Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOLINK 30/10 TECH 220D. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Benzenedimethanol, 99%. Retrieved from [Link]

-

The Training Guide to Ethanol Emergency Response. (2021, December 7). Module 6 - Fire Fighting Foam Principles. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1,4-Bis(2-hydroxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-hydroxyethyl)benzene, also known as 1,4-benzenediethanol, is an aromatic diol of significant interest in various fields of chemical synthesis, including polymer chemistry and the development of pharmaceutical intermediates. Its symmetrical structure, featuring a central benzene ring substituted at the para positions with two hydroxyethyl groups, imparts specific physical and chemical properties that are crucial for its application. The presence of two hydroxyl groups allows for a variety of chemical transformations, making it a versatile building block. This guide provides a comprehensive overview of the critical physical properties of this compound, with a particular focus on its melting and boiling points, supported by experimental considerations and methodologies.

Core Physical Properties of this compound

The physical characteristics of a compound are fundamental to its handling, purification, and application in synthesis. For this compound, the melting and boiling points are key indicators of its purity and thermal stability.

Summary of Physical Data

| Property | Value | CAS Number | Molecular Formula | Molecular Weight | Appearance |

| Melting Point | 86.0 to 90.0 °C | 5140-03-4 | C₁₀H₁₄O₂ | 166.22 g/mol | White to almost white powder or crystals |

| Boiling Point | 193 °C at 11 mmHg |

Note: The boiling point is provided at a reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point.

In-Depth Analysis of Melting and Boiling Points

The intermolecular forces at play in this compound are van der Waals forces, dipole-dipole interactions, and, most significantly, hydrogen bonding due to the presence of the two hydroxyl groups. These strong intermolecular hydrogen bonds are responsible for its solid state at room temperature and its relatively high melting and boiling points.

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The reported melting point for this compound is in the range of 86.0 to 90.0 °C. This range suggests that minor impurities can depress and broaden the melting point. Therefore, a sharp melting point within this range is a strong indication of high purity. The symmetrical nature of the para-substituted benzene ring allows for efficient packing in the crystal lattice, contributing to a well-defined melting point.

Boiling Point: Considerations for Thermal Stability

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For many organic compounds with high molecular weights and strong intermolecular forces, the boiling point at atmospheric pressure can be very high. At such elevated temperatures, the compound may begin to decompose. For this reason, the boiling point of this compound is typically determined under reduced pressure. The reported value of 193 °C at 11 mmHg is a critical piece of data for its purification by vacuum distillation. Distillation at reduced pressure allows the compound to boil at a lower temperature, thus minimizing the risk of thermal degradation.

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is crucial for the characterization of this compound. The following protocols outline standard laboratory procedures for these measurements.

Workflow for Physical Property Determination

Caption: Experimental workflow for the synthesis, purification, and physical characterization of this compound.

Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary value.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2 °C.

Protocol for Boiling Point Determination under Reduced Pressure

Given the thermal sensitivity of this compound, its boiling point is best determined by vacuum distillation.[2]

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum pump with a pressure gauge (manometer)

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Assembly: Assemble the short-path distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum seal.

-

Sample and Boiling Chips: Place the this compound sample and a stir bar or a few boiling chips into the round-bottom flask.

-

Applying Vacuum: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 11 mmHg).

-

Heating: Begin heating the sample gently with the heating mantle while stirring.

-

Observation: Observe the temperature as the liquid begins to boil and the condensate appears on the thermometer bulb. The boiling point is the temperature at which the liquid is distilling at a steady rate, and the thermometer reading is stable.

-

Recording Data: Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer.

Synthesis and Purification Considerations

The purity of this compound is paramount for obtaining accurate physical property data and for its successful use in subsequent applications.

Synthesis Pathway

A plausible and common method for the synthesis of this compound is the reduction of 1,4-diacetylbenzene.

Caption: A potential synthetic route to this compound via the reduction of 1,4-diacetylbenzene.

This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions. The reaction is typically carried out in a protic solvent such as ethanol or a mixture of ethanol and water.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[3] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

General Recrystallization Protocol:

-

Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. Common solvents for recrystallization of polar organic compounds include water, ethanol, ethyl acetate, or mixtures thereof.

-

Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to fully dissolve the solid.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified product.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven to remove any residual solvent.

The purity of the recrystallized product should be confirmed by a sharp melting point that aligns with the literature values and, if necessary, by spectroscopic methods such as NMR or IR.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, with a focus on its melting and boiling points. Understanding these properties is essential for researchers and scientists working with this versatile compound. The provided experimental protocols for the determination of these properties, along with insights into its synthesis and purification, offer a solid foundation for the accurate characterization and effective utilization of this compound in various scientific and industrial applications.

References

-

Kuujia. (n.d.). Cas no 5140-03-4 (this compound). Retrieved from [Link]

-

LookChem. (n.d.). 1,4-Benzenedimethanol. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB171146 | CAS 5140-03-4. Retrieved from [Link]

-

Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 5g. Retrieved from [Link]

-

LookChem. (n.d.). Cas 514-03-4,this compound. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Benzenedimethanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Benzenedimethanol (CAS 589-29-7). Retrieved from [Link]

- Google Patents. (n.d.). CN103880594A - Method for preparing 1,4-benzenedimethanol by performing atmospheric oxidation on p-xylene.

-

SlideShare. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Quora. (2022, December 20). How do you determine the boiling and melting point of different substances?. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

Sources

Unlocking High-Performance Polymers: A Technical Guide to the Applications of 1,4-Bis(2-hydroxyethyl)benzene

This in-depth technical guide explores the significant potential of 1,4-Bis(2-hydroxyethyl)benzene as a key building block in the synthesis of novel polymeric materials. For researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive overview of the core chemistry, detailed synthesis protocols, and the resultant material properties, underscoring the versatility of this aromatic diol in creating advanced polyesters and polyurethanes.

Foundational Chemistry of this compound

This compound, also known as 1,4-benzenediethanol, is a symmetrical aromatic diol characterized by a central benzene ring flanked by two hydroxyethyl groups. This unique structure imparts a combination of rigidity from the aromatic core and flexibility from the aliphatic side chains, making it an invaluable monomer for polymer synthesis.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 114-118 °C[1][2] |

| Boiling Point | 138-143 °C at 1 mmHg[1][2] |

| Solubility | Soluble in ether, toluene, methanol, and hot water[2][3] |

The presence of two primary hydroxyl groups allows for facile reaction with dicarboxylic acids, their esters, or diisocyanates to form high molecular weight polymers. The central phenyl group contributes to enhanced thermal stability, mechanical strength, and dimensional rigidity of the resulting polymers.

Application in High-Performance Polyesters

The incorporation of this compound into polyester chains offers a strategic approach to augmenting their thermal and mechanical properties. The rigid aromatic core elevates the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolyesters compared to their purely aliphatic counterparts. Aromatic/aliphatic copolyesters often exhibit a favorable combination of the high performance of aromatic polyesters and the biodegradability of aliphatic polyesters[4].

Synthesis of Aromatic-Aliphatic Polyesters via Melt Polycondensation

Melt polycondensation is a widely employed, solvent-free method for synthesizing high molecular weight polyesters. The following protocol outlines a representative procedure for the synthesis of a polyester from this compound and a dicarboxylic acid, such as terephthalic acid or its dimethyl ester.

Experimental Protocol: Melt Polycondensation

-

Reactant Charging: A high-temperature, stirred glass reactor is charged with equimolar amounts of this compound and dimethyl terephthalate. A catalyst, typically a metal acetate such as zinc acetate or an antimony compound like antimony(III) oxide (0.05-0.1 mol% relative to the diacid), is also added.

-

Esterification/Transesterification: The reactor is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature is gradually raised to 170-220°C with continuous stirring. During this stage, methanol (if using dimethyl terephthalate) or water (if using terephthalic acid) is distilled off. This step is typically continued for 2-4 hours.

-

Polycondensation: After the initial distillation ceases, the temperature is further increased to 230-280°C, and a vacuum (typically <1 mmHg) is applied. This facilitates the removal of the final traces of the condensation byproduct and ethylene glycol, driving the polymerization reaction towards the formation of a high molecular weight polymer. This stage is maintained for 2-4 hours, with a noticeable increase in the viscosity of the melt.

-

Polymer Recovery: The reaction is stopped by introducing an inert gas to break the vacuum. The hot, viscous polymer is then extruded from the reactor onto a cooling surface or into a water bath. The resulting solid polyester can be pelletized for further processing and characterization.

Caption: Workflow for polyester synthesis via melt polycondensation.

Structure-Property Relationships in Polyesters

The properties of polyesters derived from this compound are directly influenced by the choice of the dicarboxylic acid comonomer. The use of aromatic dicarboxylic acids, like terephthalic acid, results in rigid polymers with high thermal stability and mechanical strength, suitable for applications requiring dimensional stability at elevated temperatures[4]. Conversely, incorporating flexible aliphatic dicarboxylic acids, such as adipic acid or sebacic acid, introduces greater chain mobility, leading to lower glass transition temperatures and increased flexibility. This allows for the tailoring of material properties to meet the demands of specific applications, from rigid engineering plastics to more flexible films and fibers[4][5].

Table of Expected Thermal and Mechanical Properties:

| Dicarboxylic Acid Comonomer | Expected Glass Transition Temp. (Tg) | Expected Melting Temp. (Tm) | Expected Tensile Modulus |

| Terephthalic Acid (Aromatic) | High | High | High |

| Isophthalic Acid (Aromatic) | Moderately High | Moderate | Moderately High |

| Adipic Acid (Aliphatic) | Low | Moderate | Moderate |

| Sebacic Acid (Aliphatic) | Low | Low-Moderate | Low-Moderate |

Role as a Chain Extender in Polyurethanes

In polyurethane chemistry, this compound serves as an effective chain extender. Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers to build the hard segment domains in segmented polyurethanes. The incorporation of this compound as a chain extender introduces rigidity and enhances the thermal stability of the resulting polyurethane.

Synthesis of Segmented Polyurethanes

The synthesis of segmented polyurethanes typically involves a two-step prepolymer method. This approach allows for precise control over the polymer architecture and the distribution of hard and soft segments.

Experimental Protocol: Two-Step Polyurethane Synthesis

-

Prepolymer Formation: A polyol (e.g., polytetrahydrofuran, polyester polyol) is reacted with an excess of a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI) in a moisture-free environment under a nitrogen atmosphere. The reaction is typically carried out at 60-80°C for 1-2 hours with vigorous stirring. This step produces an isocyanate-terminated prepolymer.

-

Chain Extension: The prepolymer is dissolved in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A stoichiometric amount of this compound, also dissolved in the same solvent, is then added dropwise to the prepolymer solution with continuous stirring. The reaction mixture is maintained at 60-80°C for an additional 2-4 hours to complete the chain extension reaction.

-

Polymer Precipitation and Purification: Once the reaction is complete, the polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyurethane. The solid polymer is then collected by filtration, washed thoroughly to remove any unreacted monomers or residual solvent, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Caption: Workflow for two-step polyurethane synthesis.

Impact on Polyurethane Properties

The incorporation of this compound into the hard segments of polyurethanes significantly influences their final properties. The rigid benzene ring restricts segmental motion, leading to an increase in the glass transition temperature of the hard segment and improved thermal stability. This also contributes to higher tensile strength and modulus, making these materials suitable for applications requiring good mechanical performance and heat resistance. The nature of the polyol soft segment, in conjunction with the hard segment containing this compound, allows for the tuning of properties from rigid plastics to thermoplastic elastomers.

Table of Expected Property Enhancements in Polyurethanes:

| Property | Influence of this compound | Rationale |

| Tensile Strength | Increased | Aromatic rigidity enhances intermolecular forces. |

| Modulus | Increased | Restricted chain mobility due to the benzene ring. |

| Thermal Stability | Increased | Higher energy required to disrupt the rigid hard segments. |

| Hardness | Increased | Increased hard segment content and rigidity. |

| Elongation at Break | Potentially Decreased | Increased rigidity can reduce flexibility. |

Characterization of Novel Materials

A thorough characterization of polymers derived from this compound is crucial to understanding their structure-property relationships. Standard techniques employed for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers and to determine the copolymer composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to verify the formation of ester or urethane linkages and to identify the presence of characteristic functional groups.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.

-

Differential Scanning Calorimetry (DSC): DSC is utilized to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers, providing insights into their thermal behavior[6].

-

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability and decomposition profile of the polymers[6][7].

Future Perspectives and Novel Applications

The unique properties imparted by this compound open up avenues for its use in a variety of advanced applications. In the realm of biomedical materials, the biocompatibility and tunable degradation rates of polyesters and polyurethanes derived from this monomer could be exploited for drug delivery systems, tissue engineering scaffolds, and biodegradable implants. In the field of high-performance composites, these polymers can serve as robust matrices for reinforcement with fibers or nanoparticles, leading to materials with exceptional strength-to-weight ratios for aerospace and automotive applications. Furthermore, the introduction of functional groups onto the benzene ring of this compound prior to polymerization offers a pathway to creating smart materials with tailored optical, electronic, or responsive properties.

Conclusion

This compound is a highly versatile and valuable monomer for the synthesis of advanced polymeric materials. Its incorporation into polyesters and polyurethanes provides a reliable method for enhancing their thermal and mechanical properties. The detailed protocols and structure-property insights provided in this guide are intended to empower researchers and scientists to explore the full potential of this compound in the development of next-generation materials for a wide range of technological applications.

References

- Arrington, A., et al. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry.

-

DevTools daily. (n.d.). Free Graphviz / Dot online editor. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

obermann/PEG4DOT. (n.d.). Parsing Expression Grammar (PEG) for GraphViz DOT file format. GitHub. Retrieved from [Link]

- i SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYAN

-

ResearchGate. (n.d.). [a] DSC of poly(this compound thiophenedicarboxylate)... Retrieved from [Link]

- Li, X., et al. (2025).

-

Scribd. (n.d.). Polyurethane Synthesis Guide | PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming | Macromolecules. Retrieved from [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis and characterization of poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephtlatate)-block-poly(tetramethylene oxide) copolymers. Retrieved from [Link]

-

Physics Forums. (2021). Help with .dot code for Graphviz. Retrieved from [Link]

-

MDPI. (n.d.). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. Retrieved from [Link]

-

SciELO. (n.d.). Study on biodegradable aromatic/aliphatic copolyesters. Retrieved from [Link]

-

YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

-

University of Maryland. (n.d.). Polycondensation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Benzenedimethanol (CAS 589-29-7). Retrieved from [Link]

-

ResearchGate. (n.d.). Basic Recipe for the Synthesis of Polyurethane Dispersions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Retrieved from [Link]

- Google Patents. (n.d.). EP2108670A1 - Method of preparing MDI-based polyurethane foam.

-

ACS Publications. (2025). Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils: Linking Chemical Structure to Biodegradability | Environmental Science & Technology. Retrieved from [Link]

-

GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA (a) and DTGA (b) curves for polyurethanes. Retrieved from [Link]

- Google Patents. (n.d.). CN110590551A - Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate.

-

The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Retrieved from [Link]

-

Semantic Scholar. (2022). Construction of Bio-Based Polyurethanes via Olefin Metathesis and Their Thermal Reversible Behavior. Retrieved from [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Retrieved from [Link]

-

Semantic Scholar. (2024). Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal, structural and degradation properties of an aromatic-aliphatic polyester built through ring-opening polymerisation | Request PDF. Retrieved from [Link]

Sources

Commercial suppliers and purchasing of 1,4-Bis(2-hydroxyethyl)benzene

This guide is structured as a technical whitepaper designed for decision-makers in R&D and procurement. It prioritizes chemical precision to avoid common nomenclature pitfalls associated with this specific compound.

CAS Focus: 5140-03-4 | Common Abbreviation: 1,4-BHB

Executive Summary

1,4-Bis(2-hydroxyethyl)benzene (1,4-BHB) is a specialized aromatic diol used primarily as a chain extender in high-performance polyurethanes and polyesters, and as a scaffold in pharmaceutical synthesis.[1]

Critical Procurement Warning: This compound is frequently confused with two structurally similar but chemically distinct industrial staples: HQEE and 1,4-Benzenedimethanol . Sourcing the wrong isomer will result in catastrophic failure of polymer cross-linking or synthetic pathways due to differences in reactivity and backbone flexibility.

This guide provides the technical framework to distinguish, source, and validate 1,4-BHB.

Part 1: Chemical Identity & Nomenclature Resolution

Before contacting suppliers, you must verify the chemical identity. The "1,4-Bis" nomenclature is often used loosely in trade catalogs. Use the following table to define your exact requirement.

The "Triangle of Confusion"

Three compounds share similar names and applications but possess distinct properties.

| Feature | TARGET: 1,4-BHB | Confused With: HQEE | Confused With: Xylylene Glycol |

| Chemical Name | This compound | Hydroquinone bis(2-hydroxyethyl) ether | 1,4-Benzenedimethanol |

| CAS Number | 5140-03-4 | 104-38-1 | 589-29-7 |

| Structure | HO-(CH₂)₂-Ph-(CH₂)₂-OH | HO-(CH₂)₂-O-Ph-O-(CH₂)₂-OH | HO-CH₂-Ph-CH₂-OH |

| Linkage | Alkyl (Ethyl) | Ether | Alkyl (Methyl) |

| Reactivity | Moderate (Primary Alcohol) | High (Ether activation) | High (Benzylic Alcohol) |

| Primary Use | Pharma Intermediate, Specialized Polymers | PU Chain Extender (Elastomers) | Polyester Resin Modifier |

Visualizing the Selection Logic

Use the following decision tree to confirm you are sourcing the correct chemical for your application.

Figure 1: Decision matrix for isolating the correct aromatic diol based on structural requirements.

Part 2: The Sourcing Landscape

1,4-BHB (CAS 5140-03-4) is not a commodity chemical . Unlike HQEE, which is available in tonnage, 1,4-BHB is typically a "Fine Chemical" or "Building Block" item found in catalog quantities (grams to kilograms).

Supplier Tiers

-

Tier 1: Validated Catalog Suppliers (High Trust, High Price)

-

TCI Chemicals: Lists the product explicitly as this compound (Product No. B2295). This is the most reliable source for reference standards or small-scale synthesis.

-

Sigma-Aldrich (Merck): Often lists this under "AldrichCPR" (Custom Products) or rare chemical libraries. Availability fluctuates.

-

Thermo Fisher (Alfa Aesar): Check under "Phenylenediethanol" synonyms.

-

-

Tier 2: Bulk/Custom Synthesis (Scale-up)

-

If you require >10kg, you will likely need a custom synthesis contract.

-

Route Awareness: Manufacturers will likely synthesize this via the reduction of 1,4-phenylenediacetic acid .

-

Risk: Ensure the manufacturer checks for unreduced acid impurities, which can terminate polymerizations.

-

Purchasing Specifications (The "Spec Sheet")

When issuing an RFQ (Request for Quote), copy and paste these requirements to ensure quality:

-

Purity: ≥ 98.0% (GC or HPLC).

-

Melting Point: 86.0°C – 90.0°C (Sharp range indicates high purity).

-

Appearance: White to almost white crystalline powder.

-

Water Content: ≤ 0.5% (Critical for polyurethane applications to prevent foaming).

-

Specific Impurity Limit: 1,4-Phenylenediacetic acid < 0.5% (Acid value titration recommended).

Part 3: Incoming Quality Control (IQC) Protocol

Trusting a Certificate of Analysis (CoA) without verification is a scientific risk. The following protocol is a self-validating system to confirm the identity and purity of 1,4-BHB upon receipt.

Workflow Overview

Figure 2: Sequential validation workflow. Failure at any step triggers a rejection.

Detailed Methodology

Step 1: Melting Point Verification (The "Quick Kill")

-

Rationale: 1,4-BHB has a distinct melting point (86-90°C). HQEE melts higher (approx. 102°C), and 1,4-Benzenedimethanol melts higher (approx. 118°C).

-

Protocol:

-

Load capillary tube with dried sample.

-

Ramp temperature at 2°C/min starting from 80°C.

-

Result: If the sample remains solid at 95°C, you have received the wrong chemical.

-

Step 2: HPLC Purity Assay

-

Rationale: Detects homologous impurities (mono-hydroxyethyl derivatives) that melting point might miss.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Acetonitrile : Water (Gradient 10:90 to 90:10 over 20 min).

-

Detection: UV at 254 nm (Aromatic ring absorption).

-

Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.

Step 3: Structure Confirmation (NMR) - Optional but Recommended for First Batch

-

Rationale: To definitively distinguish the alkyl linkage from the ether linkage (HQEE).

-

H-NMR Marker:

-

1,4-BHB: Look for the methylene protons (-CH ₂-CH ₂-) as multiplets around 2.8 ppm and 3.8 ppm.

-

HQEE: Ether-linked protons (-O-CH ₂-) shift significantly downfield (approx 4.0 ppm).

-

Absence of the ether shift confirms 1,4-BHB.

-

Part 4: Supply Chain Risk Management

Stability & Storage

-

Hygroscopicity: Like most diols, 1,4-BHB is slightly hygroscopic.

-

Storage: Store in tightly sealed containers under inert gas (Argon/Nitrogen) if possible.

-

Shelf Life: Re-test moisture content (Karl Fischer titration) if stored for > 6 months.

Lead Time Planning

-

Catalog: 1-2 weeks (Stock usually held in Japan or US).

-

Bulk: 8-12 weeks. This molecule is often "made to order" in kg quantities. Do not rely on "Just-in-Time" delivery for manufacturing campaigns.

References

-

National Institute of Standards and Technology (NIST). 1,4-Benzenediethanol Mass Spectrum & Properties. Retrieved from [Link]

-

PubChem. Compound Summary: 1,4-Benzenediethanol (CAS 5140-03-4). Retrieved from [Link]

(Note: While HQEE (CAS 104-38-1) is a common industrial chemical, the specific alkyl-linked 1,4-BHB (CAS 5140-03-4) discussed here is a specialized fine chemical. Always verify the CAS number on the vendor's CoA before purchase.)

Sources

Health and safety handling precautions for 1,4-Bis(2-hydroxyethyl)benzene

This guide outlines the advanced health and safety protocols for handling 1,4-Bis(2-hydroxyethyl)benzene (CAS 104-38-1), also known as HQEE (Hydroquinone bis(2-hydroxyethyl) ether).

Designed for research scientists and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) summaries. It integrates industrial hygiene principles with high-precision laboratory workflows to ensure personnel safety and data integrity during synthesis and formulation.

Chemical Profile & Risk Stratification[1]

HQEE is a symmetrical aromatic diol primarily utilized as a chain extender in high-performance polyurethanes. In drug development, it serves as a robust structural linker or intermediate due to its ether stability and hydroquinone backbone. While generally considered low-toxicity compared to its precursor (hydroquinone), its physical form (often a static-prone powder) presents specific inhalation and contamination risks.

Physicochemical Properties & Hazard Data[1][2][3][4][5][6]

| Property | Value | Critical Safety Implication |

| CAS Number | 104-38-1 | Unique identifier for inventory tracking. |

| Physical State | White crystalline flakes/powder | High surface area; prone to static charge and dust cloud formation. |

| Melting Point | 96–99 °C | Solid at room temp; requires heating for melt-processing, increasing vapor risk. |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, Alcohols | Requires organic solvents for cleaning; water alone is ineffective for decon. |

| Flash Point | >185 °C (Open Cup) | Low flammability risk under normal lab conditions. |

| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation (dust). |

Toxicological Mechanisms

-

Dermal/Ocular: The ether linkages reduce the acute toxicity observed in free hydroquinone, but the compound remains a mechanical irritant and mild chemical irritant. Prolonged contact can defat skin, leading to dermatitis.[1]

-

Inhalation: As a micronized powder, HQEE poses a mechanical respiratory risk. While not highly volatile, dust inhalation can trigger reactive airway sensitization in susceptible individuals.

-

Systemic: Low acute toxicity (LD50 Oral Rat > 5000 mg/kg), but structural alerts suggest potential for weak endocrine interaction if metabolized back to phenolic species, though metabolic stability is generally high.

Engineering Controls & Personal Protective Equipment (PPE)[2][8]

To maintain a self-validating safety environment, controls must be layered. Reliance on PPE alone is a critical failure mode.

Primary Engineering Controls

-

Powder Containment: All weighing of solid HQEE must occur inside a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 0.5 m/s.

-

Static Control: Use an ionizing bar or anti-static gun during weighing. HQEE flakes are dielectric and readily accumulate static charge, causing "jumping" of particles which leads to unseen surface contamination.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Technical Specification |

| Respiratory | Level 2 | N95 (minimum) or P100 respirator if handling >100g outside a hood. |

| Dermal (Hands) | Double Gloving | Inner: Nitrile (0.11 mm). Outer: Nitrile (0.11 mm) or Neoprene. Breakthrough time >480 min. |

| Ocular | Seal | Chemical splash goggles. Safety glasses are insufficient for powder handling due to airborne drift. |

| Body | Barrier | Tyvek® lab coat or standard cotton coat with disposable sleeve guards. |

Operational Workflow: The "Self-Validating" Protocol

This workflow ensures that safety checks are intrinsic to the experimental process, not an afterthought.

Phase A: Pre-Operational Validation

-

Airflow Check: Verify fume hood flow monitor reads "Safe" (green LED or >80 fpm).

-

Solvent Prep: Pre-dispense required solvents (e.g., DMSO, Ethanol) to minimize open container time during the solid transfer.

Phase B: Synthesis & Handling Workflow

The following diagram illustrates the critical decision points and safety barriers during the handling of HQEE.

Figure 1: Safe handling workflow for HQEE, emphasizing static control and containment.

Phase C: Experimental Specifics

-

Weighing: Never weigh directly onto the balance pan. Use a disposable anti-static weigh boat.

-

Transfer: When adding HQEE to a reaction vessel, use a wide-mouth powder funnel to prevent bridging. Rule of Thumb: Add solid to solvent (if solubility permits) to reduce dust ejection, or add solid to empty flask then add solvent down the side.

-

Heating: If melting HQEE (mp ~98°C), ensure the vessel is vented to a scrubber or hood. Do not overheat (>150°C) without inert gas (Nitrogen/Argon) coverage to prevent oxidative degradation and potential fume generation.

Emergency Response & Decontamination

Spill Management

Do not dry sweep. Dry sweeping generates a secondary dust cloud that is more hazardous than the initial spill.

-

Small Spill (<10g):

-

Cover with wet paper towels (dampened with water or ethanol).

-

Wipe inward from the perimeter to the center.

-

Dispose of towels in hazardous solid waste.

-

-

Large Spill (>10g):

-

Evacuate the immediate area to let dust settle (5 min).

-

Don N95 respirator.

-

Use a HEPA-filtered vacuum if available; otherwise, use the wet-scoop method (cover with damp sand/vermiculite).

-

First Aid Protocols

-

Eye Contact: Immediately flush with water for 15 minutes .[1] HQEE is practically insoluble in water, but mechanical flushing is vital to remove particles. Follow up with an isotonic saline rinse if irritation persists.

-

Skin Contact: Wash with soap and water .[2][1] Do not use alcohol immediately on skin, as it may enhance transdermal absorption of dissolved impurities.

-

Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicative of sensitization).

Drug Development Context: Impurity & Stability

For researchers using HQEE as a linker in antibody-drug conjugates (ADCs) or PROTACs:

-

Impurity Alert: Commercial HQEE may contain trace Hydroquinone (CAS 123-31-9) . Hydroquinone is a mutagen and reproductive toxin.

-

Validation Step: Perform HPLC or TLC on new batches to verify free hydroquinone levels are <0.1% before use in biological assays.

-

-

Stability: HQEE is hygroscopic. Store in a desiccator. Moisture uptake can interfere with precise stoichiometry in urethane or ester formation reactions.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7713, 1,4-Bis(2-hydroxyethoxy)benzene. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 2,2'-(1,4-phenylenedioxy)diethanol. Retrieved from [Link](Note: Link directs to general search as specific dossier IDs update dynamically).

-

Monument Chemical. Safety Data Sheet: Poly-G HQEE. Retrieved from [Link]

Sources

Methodological & Application